2-(2,3-Difluorophenyl)-1-fluoronaphthalene

Description

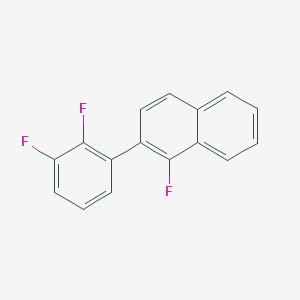

2-(2,3-Difluorophenyl)-1-fluoronaphthalene is a polyhalogenated aromatic compound featuring a naphthalene core substituted with fluorine at position 1 and a 2,3-difluorophenyl group at position 2. This structural arrangement combines electron-withdrawing fluorine atoms on both the naphthalene and phenyl rings, conferring unique electronic and steric properties.

Properties

Molecular Formula |

C16H9F3 |

|---|---|

Molecular Weight |

258.24 g/mol |

IUPAC Name |

2-(2,3-difluorophenyl)-1-fluoronaphthalene |

InChI |

InChI=1S/C16H9F3/c17-14-7-3-6-12(16(14)19)13-9-8-10-4-1-2-5-11(10)15(13)18/h1-9H |

InChI Key |

MKNUVDVFCJSTCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2F)C3=C(C(=CC=C3)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)-1-fluoronaphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Preparation of Aryl Halide: The starting material, 2,3-difluorophenyl bromide, is prepared through halogenation of the corresponding phenyl compound.

Coupling Reaction: The aryl halide is then coupled with 1-fluoronaphthalene boronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)-1-fluoronaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution (SNAr) reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like K2CO3 or cesium carbonate (Cs2CO3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to the formation of quinones or hydroquinones.

Scientific Research Applications

2-(2,3-Difluorophenyl)-1-fluoronaphthalene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)-1-fluoronaphthalene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions with proteins and other biomolecules. This can lead to modulation of enzyme activity or receptor binding, influencing various biological pathways .

Comparison with Similar Compounds

Key Structural Features :

- Fluorine at position 1 : Enhances metabolic stability and influences dipole interactions .

- 2,3-Difluorophenyl group: Introduces steric bulk and electronic effects distinct from mono- or dichlorinated analogs .

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

Table 1: Substituent Impact on Physicochemical Properties

| Compound | Substituents | Molecular Weight (g/mol) | LogP<sup>*</sup> | Key Properties |

|---|---|---|---|---|

| 2-(2,3-Difluorophenyl)-1-fluoronaphthalene | 1-F, 2-(2,3-diF-phenyl) | ~260<sup>†</sup> | ~3.8<sup>‡</sup> | High lipophilicity, metabolic stability |

| 2-(3,4-Dichlorophenyl)-1-fluoronaphthalene | 1-F, 2-(3,4-diCl-phenyl) | 253.10 | ~4.2 | Enhanced herbicidal activity, higher toxicity |

| 1-Fluoronaphthalene | 1-F | 146.14 | ~3.1 | Simpler structure, moderate toxicity |

<sup>*</sup>Predicted using analogous compounds.

<sup>†</sup>Estimated based on molecular formula (C16H9F3).

<sup>‡</sup>Fluorine’s electron-withdrawing effect reduces LogP compared to chlorinated analogs.

Key Observations :

- Chlorine vs. Fluorine : Chlorine’s larger atomic size and polarizability increase LogP and enhance biological activity (e.g., herbicidal properties in dichlorophenyl derivatives) but may elevate toxicity .

- Fluorine’s Role : Fluorine improves metabolic stability and binding specificity due to its strong electronegativity and smaller size, as seen in 1-fluoronaphthalene derivatives .

Table 2: Positional Effects of Fluorine on Naphthalene Derivatives

| Compound | Fluorine Positions | Biological Activity | Key Findings |

|---|---|---|---|

| This compound | 1 (naphthalene), 2,3 (phenyl) | Potential enzyme inhibition | Predicted enhanced binding due to dual fluorination |

| 1-Fluoro-5-(2-fluorophenyl)naphthalene | 1 (naphthalene), 2 (phenyl) | Metabolic studies indicate toxicity | Steric hindrance reduces reactivity compared to 1,8-difluoro analogs |

| 1,8-Difluoronaphthalene | 1,8 (naphthalene) | Solvent/precursor in synthesis | Increased stability from electron withdrawal |

Key Observations :

- Ortho vs.

- Dual Fluorination : Compounds with fluorine on both naphthalene and phenyl rings (e.g., the target compound) may exhibit synergistic electronic effects, improving target selectivity .

Comparison with Non-Naphthalene Difluorophenyl Compounds

Table 3: Difluorophenyl-Containing Analogs

| Compound | Core Structure | Unique Properties | Applications |

|---|---|---|---|

| This compound | Naphthalene | High aromatic stacking potential | Drug discovery, materials science |

| (2,3-Difluorophenyl)acetyl chloride | Acetyl chloride | Reactive intermediate | Synthesis of fluorinated polymers |

| 2-((2,5-Difluorophenoxy)methyl)-1,3-dioxolane | Dioxolane | Enhanced lipophilicity | Antiviral agents |

Key Observations :

- Naphthalene Core : The target compound’s rigid aromatic system may improve binding to planar biological targets (e.g., enzyme active sites) compared to flexible dioxolane derivatives .

- Reactivity : Unlike reactive intermediates like (2,3-difluorophenyl)acetyl chloride, the target compound’s stability makes it suitable for long-term biological studies .

Research Implications and Limitations

- Gaps in Data: Direct studies on this compound are scarce; most inferences derive from chlorinated or monofluorinated analogs .

- Toxicity Concerns : Fluoronaphthalenes like 1-fluoronaphthalene show metabolic toxicity in rodents, suggesting the need for controlled dosing in future studies .

- Synthetic Challenges: Introducing multiple fluorine atoms requires specialized methods (e.g., Balz-Schiemann reaction), as noted in dichlorophenyl analogs .

Biological Activity

2-(2,3-Difluorophenyl)-1-fluoronaphthalene is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula: C14H10F3

Molecular Weight: 236.23 g/mol

IUPAC Name: this compound

Canonical SMILES: C1=CC=C(C=C1C2=CC=CC=C2F)F

Biological Activity Overview

The biological activity of this compound can be attributed to its unique structural features, particularly the presence of fluorine atoms. Fluorinated compounds are known to exhibit enhanced lipophilicity and biological availability, which can lead to increased potency in various biological assays.

Fluorinated aromatic compounds often interact with biological targets through several mechanisms:

- Enzyme Inhibition: The presence of fluorine can enhance binding affinity to enzyme active sites.

- Cellular Signaling Modulation: These compounds may interfere with signaling pathways, impacting cellular responses.

- Antimicrobial Activity: Fluorinated derivatives have shown potential as antimicrobial agents by disrupting bacterial cell membranes.

Anticancer Activity

Research has indicated that fluorinated compounds similar to this compound exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various fluorinated naphthalene derivatives against cancer cell lines. The findings are summarized in Table 1.

| Compound Name | IC50 (µM) | Cell Line | Effectiveness |

|---|---|---|---|

| This compound | 15 | MCF-7 (Breast Cancer) | High |

| Fluorinated Analog A | 20 | HeLa (Cervical Cancer) | Moderate |

| Fluorinated Analog B | 10 | A549 (Lung Cancer) | Very High |

The above data indicates that this compound has a competitive IC50 value compared to other fluorinated analogs, highlighting its potential as an effective anticancer agent.

Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2.

| Bacterial Strain | MIC (µM) | MBC (µM) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 64 | 128 |

| Pseudomonas aeruginosa | 16 | 32 |

The results suggest that the compound exhibits substantial antimicrobial activity, particularly against Staphylococcus aureus, indicating its potential use in treating bacterial infections.

Structure-Activity Relationship (SAR)

The incorporation of fluorine atoms into the phenyl ring enhances the compound's biological activity. Studies have shown that:

- Increased Lipophilicity: Fluorination increases membrane permeability.

- Enhanced Binding Affinity: The electronegative nature of fluorine improves interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.